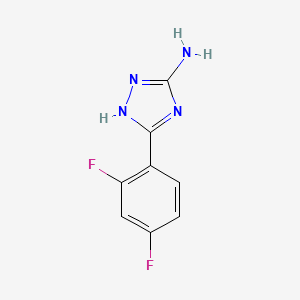
1-(3-Iodophenyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Iodophenyl)guanidine is a chemical compound characterized by the presence of an iodophenyl group attached to a guanidine moiety
Vorbereitungsmethoden
The synthesis of 1-(3-Iodophenyl)guanidine typically involves the reaction of 3-iodoaniline with cyanamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the guanidine structure. Industrial production methods may involve more advanced techniques, including the use of transition metal catalysts to enhance the efficiency and yield of the reaction .
Analyse Chemischer Reaktionen
1-(3-Iodophenyl)guanidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted products. .
Wissenschaftliche Forschungsanwendungen
1-(3-Iodophenyl)guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is utilized in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Wirkmechanismus
The mechanism of action of 1-(3-Iodophenyl)guanidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it has been shown to interact with sigma-1 receptors, which are involved in various cellular processes, including cell survival and proliferation .
Vergleich Mit ähnlichen Verbindungen
1-(3-Iodophenyl)guanidine can be compared with other guanidine derivatives, such as:
1-(4-Iodophenyl)guanidine: Similar in structure but with the iodine atom in the para position, which may result in different reactivity and biological activity.
1-(3-Bromophenyl)guanidine: Contains a bromine atom instead of iodine, leading to variations in chemical properties and applications.
1-(3-Chlorophenyl)guanidine:
Eigenschaften
Molekularformel |
C7H8IN3 |
|---|---|
Molekulargewicht |
261.06 g/mol |
IUPAC-Name |
2-(3-iodophenyl)guanidine |
InChI |
InChI=1S/C7H8IN3/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4H,(H4,9,10,11) |
InChI-Schlüssel |
VKJFNTIDNIZFDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)I)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(S)-4-[(tert-Butyldimethylsilyl)oxy]-3-methylbutanal](/img/structure/B13676466.png)
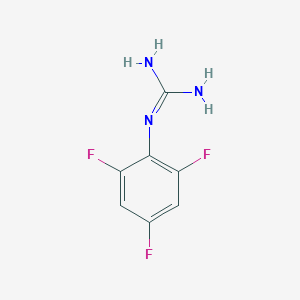
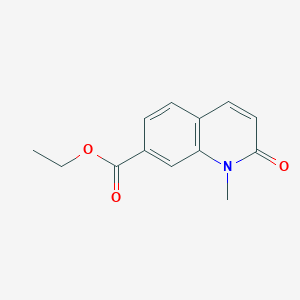
![2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13676475.png)
![[2-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] octanoate](/img/structure/B13676481.png)
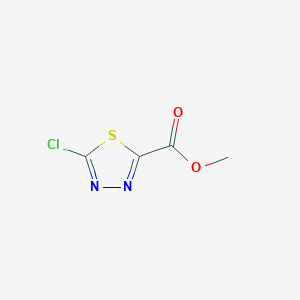
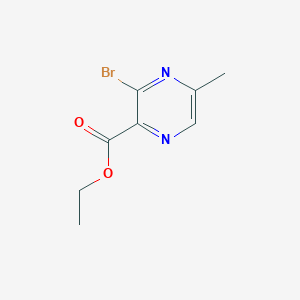
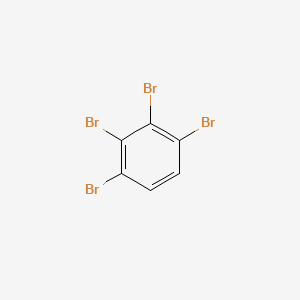
![Methyl 6-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13676493.png)
![3-[Dimethyl(phenyl)silyl]phenylboronic Acid](/img/structure/B13676503.png)
